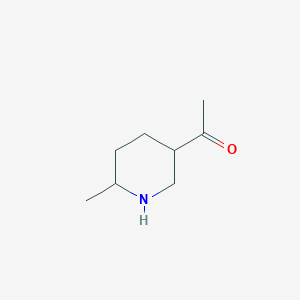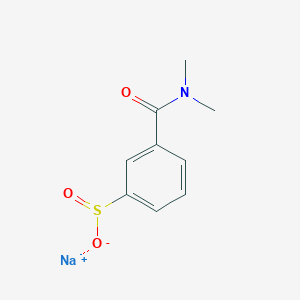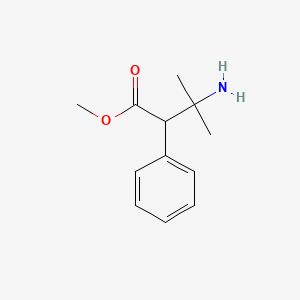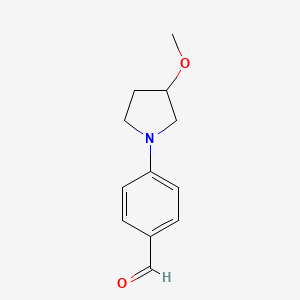
4-(3-Methoxypyrrolidin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxypyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It is a heterocyclic compound that features a pyrrolidine ring attached to a benzaldehyde moiety, with a methoxy group at the 3-position of the pyrrolidine ring .
Preparation Methods
The synthesis of 4-(3-Methoxypyrrolidin-1-yl)benzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 4-formylbenzoic acid with 3-methoxypyrrolidine under specific reaction conditions . The reaction typically requires a catalyst and may be carried out in an organic solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(3-Methoxypyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-Methoxypyrrolidin-1-yl)benzaldehyde has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(3-Methoxypyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can act as a hydrogen bond acceptor and donor, allowing it to bind to target enzymes and proteins . This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(3-Methoxypyrrolidin-1-yl)benzaldehyde can be compared with other similar compounds, such as:
4-methoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde: This compound has a similar structure but with a different substitution pattern on the benzaldehyde moiety.
3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde: Another similar compound with slight variations in the position of the methoxy and pyrrolidine groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-15-12-6-7-13(8-12)11-4-2-10(9-14)3-5-11/h2-5,9,12H,6-8H2,1H3 |
InChI Key |
IIGKEIPBKUUMRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


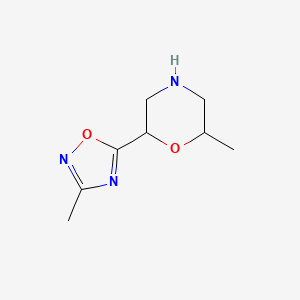
![1-[(Propylamino)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13173072.png)
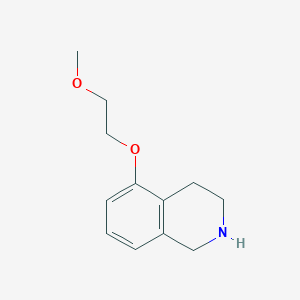
![N-[(3-aminocyclobutyl)methyl]propanamide](/img/structure/B13173080.png)
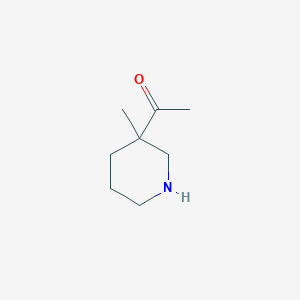

![1-[1-(Aminomethyl)cyclopropyl]pent-4-yn-1-one](/img/structure/B13173091.png)


